Reactivity Divergence: Propargylic Bromide vs. Aryl Bromide in the Positional Isomer
The target compound places the bromine atom on the propargylic (sp3) carbon, enabling nucleophilic substitution (SN2) and transition metal-catalyzed cross-coupling at the C(sp3)-Br bond. The positional isomer (CAS 1228107-76-3) places the bromine on the aromatic ring, which instead directs reactivity toward aryl cross-coupling (C(sp2)-Br) . Propargyl bromide systems are documented to undergo SN2 reactions at significantly higher rates than their aryl bromide counterparts; for example, in the Indium-catalyzed IMHA reaction, 3-bromopropargyl aryl ethers undergo a 6-endo-dig cyclization to afford 4-bromo-2H-chromenes regioselectively—a transformation that is inaccessible from the ring-brominated isomer [1].
| Evidence Dimension | Reaction pathway accessibility |
|---|---|
| Target Compound Data | Undergoes In-catalyzed IMHA via 6-endo-dig pathway to form 4-bromo-2H-chromenes |
| Comparator Or Baseline | CAS 1228107-76-3: Aryl bromide, cannot undergo IMHA; instead participates in aromatic cross-coupling reactions |
| Quantified Difference | Qualitative pathway divergence; IMHA yields of representative bromopropargyl aryl ethers in one-pot sequential catalysis range from 60–92% [1] |
| Conditions | InBr3 (5 mol%), toluene, 100 °C, 2 h, followed by Pd(PPh3)4 and R3In [1] |
Why This Matters
For synthetic routes targeting 2H-chromene or dihydroquinoline scaffolds, only the propargylic bromide regioisomer is competent; procurement of the wrong isomer results in complete synthetic failure.
- [1] Alonso-Marañón, L., Sarandeses, L. A., Martínez, M. M., & Pérez Sestelo, J. (2017). Sequential In-catalyzed intramolecular hydroarylation and Pd-catalyzed cross-coupling reactions using bromopropargyl aryl ethers and amines. Organic Chemistry Frontiers, 4, 500-505. DOI: 10.1039/C6QO00721J View Source
